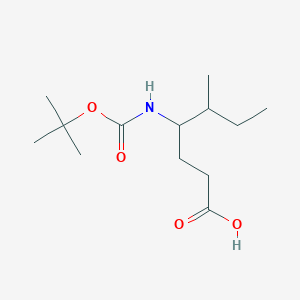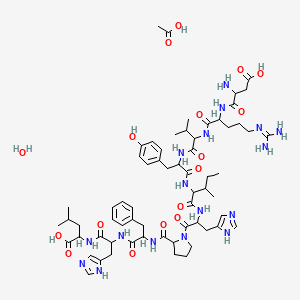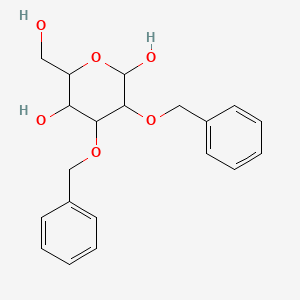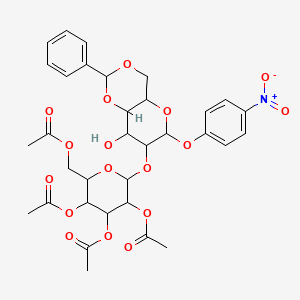
Chloranilic acid sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloranilic acid sodium salt hydrate is a chemical compound with the molecular formula C6Cl2O4.2Na.H2O. It is a derivative of chloranilic acid, which is known for its red-orange crystalline appearance. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloranilic acid sodium salt hydrate can be synthesized through the hydrolysis of chloranil (tetrachloro-1,4-benzoquinone) in the presence of sodium hydroxide. The reaction involves the following steps:
- Dissolve chloranil in water.
- Add sodium hydroxide to the solution.
- Heat the mixture to facilitate the reaction.
- The product, this compound, precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors where temperature, pH, and reaction time are carefully controlled.
Análisis De Reacciones Químicas
Types of Reactions
Chloranilic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloranil.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Chloranil.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Aplicaciones Científicas De Investigación
Chloranilic acid sodium salt hydrate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of chloranilic acid sodium salt hydrate involves its ability to form coordination complexes with metal ions. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical reactions, influencing metabolic pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Chloranil: A precursor to chloranilic acid sodium salt hydrate, used in similar applications.
Hydroquinone: A reduction product of this compound, used in photography and as a reducing agent.
Benzoquinone: A related compound with similar chemical properties, used in organic synthesis.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes with metal ions. This property makes it valuable in various scientific research applications, particularly in the study of metal ion interactions and coordination chemistry.
Propiedades
Fórmula molecular |
C6H2Cl2NaO4 |
|---|---|
Peso molecular |
231.97 g/mol |
InChI |
InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
Clave InChI |
CDDUGUAIXYGQFO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Na] |
Números CAS relacionados |
36275-66-8 35771-46-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


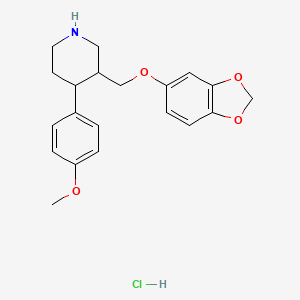
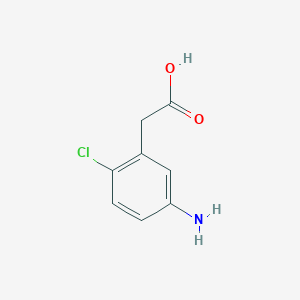
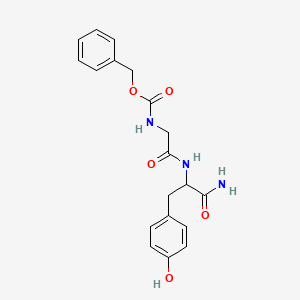
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
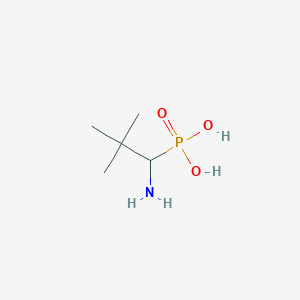
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)
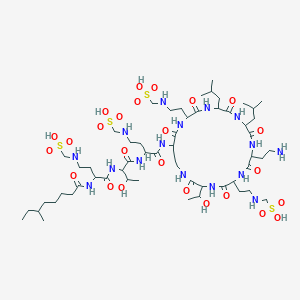
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
